4-(3-Pyrrolidinyl)morpholine dihydrochloride
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Overview
Description
4-(3-Pyrrolidinyl)morpholine dihydrochloride is a chemical compound with the molecular formula C8H18Cl2N2O. It is a derivative of morpholine and pyrrolidine, both of which are nitrogen-containing heterocycles. This compound is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Pyrrolidinyl)morpholine dihydrochloride typically involves the reaction of morpholine with pyrrolidine under controlled conditions. One common method includes the use of equimolar amounts of morpholine and pyrrolidine, followed by the addition of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The process often involves the use of high-purity reagents and controlled reaction environments to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Pyrrolidinyl)morpholine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
4-(3-Pyrrolidinyl)morpholine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 4-(3-Pyrrolidinyl)morpholine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
- 4-(Piperidin-3-yl)morpholine dihydrochloride
- 4-(Pyrrolidin-3-yl)morpholine dihydrochloride
- 4-(Pyrrolidin-3-yl)piperidine dihydrochloride
Comparison: 4-(3-Pyrrolidinyl)morpholine dihydrochloride is unique due to its specific combination of morpholine and pyrrolidine rings. This structure imparts distinct chemical and biological properties, making it valuable in various research applications. Compared to similar compounds, it may exhibit different binding affinities, reactivity, and biological effects .
Properties
IUPAC Name |
4-pyrrolidin-3-ylmorpholine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.2ClH/c1-2-9-7-8(1)10-3-5-11-6-4-10;;/h8-9H,1-7H2;2*1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKGCNPIOYEVKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1N2CCOCC2.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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